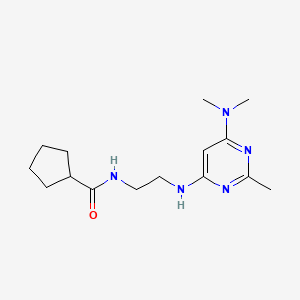
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be an organic molecule with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amine group, which contains nitrogen. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the amine group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amine group would be key features of its structure.Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, particularly those involving the pyrimidine ring or the amine group. For example, the amine group could act as a base, accepting a proton to form a positively charged ammonium ion.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base, and the presence of the pyrimidine ring could affect its solubility in various solvents.Aplicaciones Científicas De Investigación
Biological Monitoring and Metabolism
- Biological Monitoring of Exposure : A study by Hardt, Appl, and Angerer (1999) demonstrated the use of hydroxypyrimidines for biological monitoring of exposure to pirimicarb, an insecticide. This showcases the utility of such compounds in tracking exposure levels in agricultural environments.
Chemical Synthesis and Structure
- Synthesis and Crystal Structure Analysis : Ji (2006) conducted a study on the synthesis and crystal structure of a related pyrimidine derivative, providing valuable information on the crystallographic aspects of similar compounds. This study is accessible here.
- Reaction Dynamics and Synthesis Pathways : The work of Schenone, Sansebastiano, and Mosti (1990) focused on the reactions of dimethylaminomethylene diones with dinucleophiles, contributing to the understanding of synthetic pathways for pyrimidine derivatives. More details can be found in their publication here.
Biological Evaluation and Potential Applications
- Cytotoxic and Antimicrobial Activity : Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include similar structural features. This research is pertinent for understanding the potential biological applications of such compounds. The study is available here.
- Anti-Inflammatory Activity : Burbulienė et al. (2002) investigated the anti-inflammatory activity of pyrimidinylsulfanylmethyl derivatives, contributing to the body of knowledge on the medical applications of pyrimidine-based compounds. Further information can be found here.
Photodegradation and Environmental Impact
- Photodegradation Studies : A study by Pirisi et al. (1996) examined the photodegradation of Pirimicarb and its metabolites, which is crucial for understanding the environmental impact of such compounds. This research can be accessed here.
Neurological Studies
- Alzheimer's Disease Research : The study by Shoghi-Jadid et al. (2002) utilized a derivative of pyrimidine for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights a significant application in neurological research. The study is accessible here.
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it would be important to handle it with care and use appropriate safety precautions.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it were a drug, future research might focus on testing its efficacy and safety in clinical trials.
Propiedades
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHOPCLWCYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




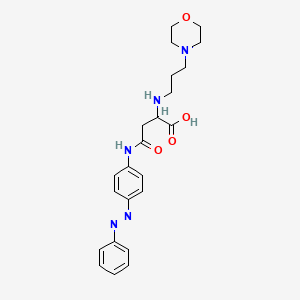
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)

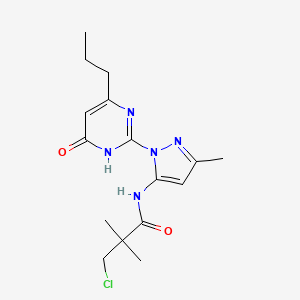
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
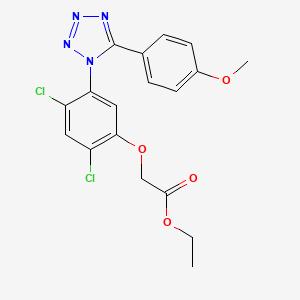
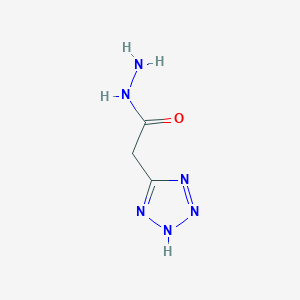
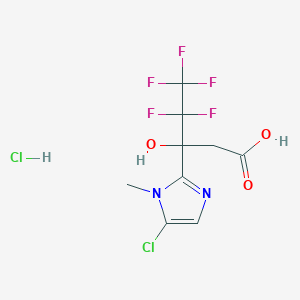
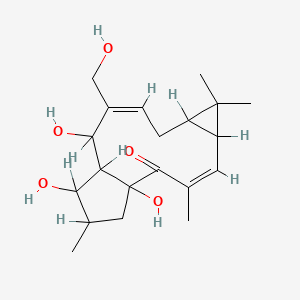
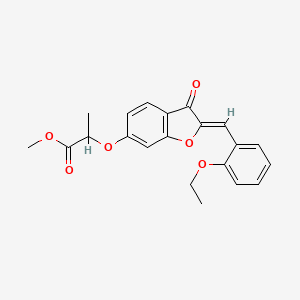
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)